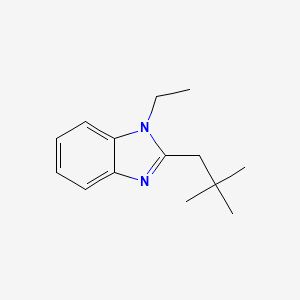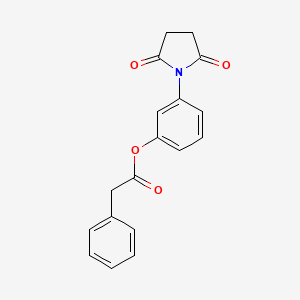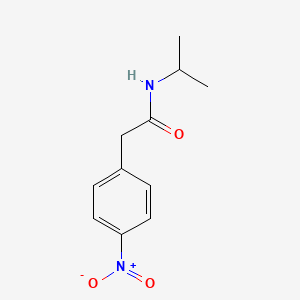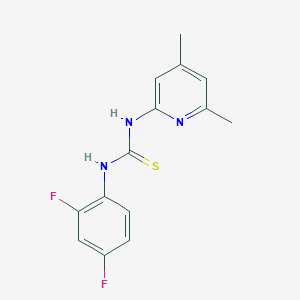
2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as CPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been shown to modulate the activity of certain enzymes and receptors, making it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to modulate the activity of certain receptors, such as GABA-A receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in response to various stimuli. 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic activity.
実験室実験の利点と制限
2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, it also has certain limitations, such as its relatively high cost and limited availability. Additionally, the effects of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide may vary depending on the cell type and experimental conditions, making it important to carefully design experiments and interpret results.
将来の方向性
There are several potential future directions for research involving 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the development of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide and to identify its molecular targets. Finally, the development of new synthesis methods and purification techniques may help to improve the availability and cost-effectiveness of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide.
合成法
2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with sodium azide and propylamine. The final step involves the reaction of the intermediate with tetrazole to produce 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
特性
IUPAC Name |
2-chloro-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVFHTIPZYIDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-iodo-2-thienyl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5748828.png)




![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)

![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-isobutylbenzamide](/img/structure/B5748896.png)
![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)
